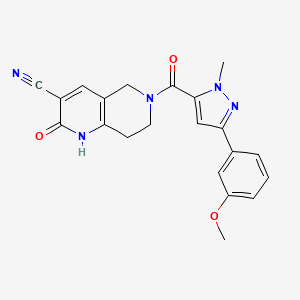

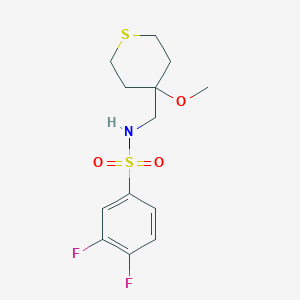

![molecular formula C21H22ClN5O2 B2874727 2-[(2-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-91-2](/img/structure/B2874727.png)

2-[(2-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

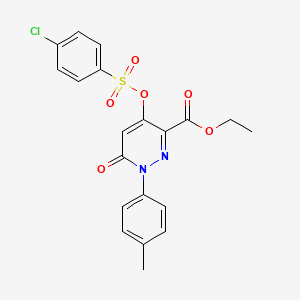

The compound “2-[(2-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains several functional groups and rings, including a chlorophenyl group, a cyclopentyl group, a purine ring, and an imidazole ring. These groups are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The purine and imidazole rings are aromatic, meaning they have a special stability due to delocalized electrons . The chlorophenyl and cyclopentyl groups could add steric bulk, potentially influencing the compound’s reactivity and interactions with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications

Imidazole Derivatives in Crystal Design

Imidazole-containing bisphenol derivatives have been structurally characterized, demonstrating their potential in crystal design and understanding weak interactions in solid-state structures. The study by Nath & Baruah (2012) on "An Imidazole-Based Bisphenol" highlights the importance of such compounds in crystallography and materials science Nath & Baruah, 2012.

Kinase Inhibition for Therapeutic Research

Imidazo[4,5-h]isoquinolin-7,9-dione derivatives have been identified as ATP-competitive inhibitors of Lck kinase, an enzyme involved in T-cell activation. This discovery by Snow et al. (2002) points to the potential of imidazole derivatives in developing new therapeutic agents Snow et al., 2002.

Luminescence Sensing Applications

Imidazole dicarboxylate-based lanthanide frameworks have shown potential in luminescence sensing of benzaldehyde-based derivatives. The work by Shi et al. (2015) on "Lanthanide Metal-Organic Frameworks" demonstrates the application of such compounds in sensing and detection technologies Shi et al., 2015.

Novel Syntheses and Characterizations

Research on orthoamide derivatives of dimethylparabanic acid by Kantlehner, Haug, & Bauer (2012) showcases the synthesis of novel compounds with potential applications in medicinal chemistry and materials science Kantlehner, Haug, & Bauer, 2012.

Catalysis and Chemical Reactions

Imidazole derivatives are also used in catalysis, as seen in the synthesis of silver(I) and gold(I) complexes containing imidazole-based ligands by Gaillard et al. (2009). This research could have implications for catalytic processes and the development of new materials Gaillard et al., 2009.

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN5O2/c1-13-11-25-17-18(23-20(25)27(13)15-8-4-5-9-15)24(2)21(29)26(19(17)28)12-14-7-3-6-10-16(14)22/h3,6-7,10-11,15H,4-5,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOOSPMKFSMZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC5=CC=CC=C5Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-2-({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2874644.png)

![5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2874645.png)

![Methyl 2-{4,5-dimethoxy-2-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetate](/img/structure/B2874658.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2874662.png)

![8-(2-Chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2874664.png)